4-(2-Aminoethyl)piperidin-4-ol
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Overview
Description
4-(2-Aminoethyl)piperidin-4-ol is an organic compound with the molecular formula C7H16N2O It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)piperidin-4-ol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the hydroamination of unactivated olefins to form protected nitrogen heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multicomponent reactions and the use of nanocatalysts to achieve high yields and selectivity . These methods are designed to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts (e.g., cobalt, ruthenium, nickel), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride) .
Major Products
The major products formed from these reactions include substituted piperidines, piperidinones, and other nitrogen-containing heterocycles .
Scientific Research Applications
4-(2-Aminoethyl)piperidin-4-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. For example, it acts as an agonist for trace amine-associated receptor 1 (TAAR1), modulating dopaminergic function and showing potential for the treatment of psychotic disorders . Additionally, it can inhibit the CCR5 receptor, preventing HIV entry into cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Aminopropyl)pyrrolidine
- 1-(3-Aminopropyl)piperidin-4-ol
- [1-(2-Aminoethyl)-4-piperidinyl]methanol
- N-(3-Aminopropyl)piperidine
- 2-(Aminomethyl)piperidine
Uniqueness
4-(2-Aminoethyl)piperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to act as a TAAR1 agonist and CCR5 antagonist sets it apart from other similar compounds, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H16N2O/c8-4-1-7(10)2-5-9-6-3-7/h9-10H,1-6,8H2 |
InChI Key |
ASLPHVUEAQNJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CCN)O |
Origin of Product |
United States |
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